molecular formula C13H8NNaO3 B2740824 Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 2416237-36-8

Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate

Cat. No. B2740824
CAS RN: 2416237-36-8
M. Wt: 249.201
InChI Key: YBXIFUGEUZCJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a chemical compound. It is related to heteropentalenes, containing two heteroatoms in the entire structure . This compound is not intended for human or veterinary use and is for research use only.


Synthesis Analysis

The synthetic methods leading to furo[3,2-b]pyrroles are reviewed in a paper . The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .


Molecular Structure Analysis

The molecular formula of this compound is C13H8NNaO3. Furo-, thieno- and seleno [3,2-b]pyrroles are related to heteropentalenes, containing two heteroatoms in the entire structure, one each per core .


Chemical Reactions Analysis

The synthetic methods leading to furo[3,2-b]pyrroles and thiazolo[5,4-d]thiazoles are reviewed in a paper . The synthetic approach follows the Hemetsberger–Knittel protocol covering three reaction steps—the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .

properties

IUPAC Name

sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3.Na/c15-13(16)10-7-12-9(14-10)6-11(17-12)8-4-2-1-3-5-8;/h1-7,14H,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDVSXHGTZDUKN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8NNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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